3-Allylbenzaldehyde
Overview
Description
3-Allylbenzaldehyde is a chemical compound with the molecular formula C10H10O . It is also known by its synonyms: Benzaldehyde, 3-(2-propen-1-yl)-; 3-(2-Propen-1-yl)benzaldehyde .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves oxidation processes . For instance, a two-step, one-pot procedure has been reported for the synthesis of substituted benzaldehydes, which could potentially be applied to this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with an allyl group (a propenyl substituent) and a formyl group (an aldehyde substituent) . The molecular weight is 146.19 .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be similar to those of other allylic and benzylic compounds. For instance, alkylbenzenes, which include allylic and benzylic compounds, are known to undergo oxidation to form carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 233.2±19.0 °C and a predicted density of 1.004±0.06 g/cm3 .Scientific Research Applications
Synthesis of Polycyclic Aromatic Compounds
3-Allylbenzaldehyde derivatives can be used in the synthesis of polycyclic aromatic compounds. A study demonstrated the use of 2-allylbenzaldehydes in the catalytic construction of polycyclic aromatic hydrocarbon skeletons, utilizing Indium(III) or Rhenium(I) complexes. This method efficiently produces polycyclic aza-aromatic compounds, with water as the only side product (Kuninobu, Tatsuzaki, Matsuki, & Takai, 2011).
Novel Synthesis of Isocoumarins
Pd(II)-mediated cyclization of o-allylbenzaldehydes in water has been used for the synthesis of substituted isocoumarins. This method involves a domino reaction sequence, including 6-exo-trig cyclization, water addition, and other steps, yielding new substituted isocoumarins efficiently in one pot (Chen, Huang, Tsai, Wang, & Wang, 2012).
Conversion of Essential Oil Allylbenzenes
Essential oil allylbenzenes, including those derived from this compound, have been converted into benzaldehydes using a green, microwave-assisted process. This method involves solventless alkene group isomerization followed by oxidative alkene group cleavage, demonstrating an efficient and eco-friendly approach (Luu, Lam, Le, & Duus, 2009).
Enantioselective Synthesis of 3-Methyleneindan-1-ols
A one-pot allylboration-Heck reaction of 2-bromobenzaldehydes, related to this compound, has been developed for the synthesis of 3-methyleneindan-1-ols. This method allows the preparation of these compounds with high enantioselectivity and excellent yields, useful in the construction of complex natural products (Calder & Sutherland, 2015).
Rhodium-Catalyzed Hydroacylation
Rhodium catalysts have been used for the enantioselective hydroacylation of ortho-allylbenzaldehydes. This process generates 3,4-dihydronaphthalen-1(2H)-one products with excellent yields and enantioselectivities, minimizing byproduct formation and showcasing potential in synthetic organic chemistry (Johnson, Schmidt, & Stanley, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
3-Allylbenzaldehyde is a type of benzaldehyde that has been shown to have significant antifungal activity . The primary targets of this compound are the cellular antioxidation components of fungi, such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in protecting the cell against oxidative damage. By targeting these enzymes, this compound disrupts the cellular antioxidation system, leading to an increase in oxidative stress within the fungal cell .
Mode of Action
This compound interacts with its targets by disrupting the cellular antioxidation system of fungi . This disruption is achieved through the oxidation of reactive aldehydes to their corresponding carboxylic acids . The increase in oxidative stress within the fungal cell leads to a destabilization of cellular redox homeostasis, inhibiting microbial growth .
Biochemical Pathways
It is known that the compound disrupts the cellular antioxidation system, which is crucial for maintaining cellular redox homeostasis . This disruption could potentially affect various biochemical pathways within the cell, leading to an increase in oxidative stress and subsequent inhibition of microbial growth .
Pharmacokinetics
Like other benzaldehydes, it is expected to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . The impact of these properties on the bioavailability of this compound is currently unknown and would require further investigation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of cellular antioxidation systems in fungi . This disruption leads to an increase in oxidative stress within the cell, destabilizing cellular redox homeostasis and inhibiting microbial growth
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets . Furthermore, the specific environment within the fungal cell, such as the redox state, can also influence the compound’s efficacy . Understanding these environmental influences is crucial for optimizing the use of this compound as an antifungal agent.
Biochemical Analysis
Biochemical Properties
3-Allylbenzaldehyde is known to participate in various biochemical reactions. It serves as a synthetic intermediate for the synthesis of 3-aminoflavones . Flavonoids, including 3-aminoflavones, have been studied for their antiproliferative activity and in vitro cytotoxicity
Cellular Effects
Its derivative compounds, such as 3-aminoflavones, have shown antiproliferative activity and in vitro cytotoxicity This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to participate in the synthesis of 3-aminoflavones This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
3-prop-2-enylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-4-9-5-3-6-10(7-9)8-11/h2-3,5-8H,1,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEDNSFBFPTFIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621639 | |
Record name | 3-(Prop-2-en-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21156-91-2 | |
Record name | 3-(Prop-2-en-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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